molecular formula C31H45N3O7 B610143 Plocabulin CAS No. 960210-99-5

Plocabulin

Cat. No.: B610143
CAS No.: 960210-99-5
M. Wt: 571.7 g/mol
InChI Key: IEKGSKLKBICCHQ-BDOJOPHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Plocabulin (PM060184) is a marine-derived polyketide isolated from the sponge Lithoplocamia lithistoides. It binds tubulin with high affinity at the maytansine site, disrupting microtubule dynamics by inhibiting polymerization and depolymerization, leading to mitotic arrest and apoptosis . Preclinical studies demonstrate potent antitumor activity across diverse cancers, including ovarian, colorectal, and soft tissue sarcomas, even in P-glycoprotein (P-gp)-overexpressing, multidrug-resistant models . This compound also exhibits antiangiogenic effects at picomolar concentrations, collapsing tumor vasculature and inducing necrosis . Currently in phase II trials for metastatic colorectal cancer (NCT03427268), this compound has shown a 33% clinical benefit rate (disease stabilization ≥3 months) in phase I studies, with peripheral neuropathy as its primary dose-limiting toxicity .

Preparation Methods

Historical Context: Isolation and Structural Elucidation

Plocabulin was first isolated from the Madagascan marine sponge Lithoplocamia lithistoides alongside PM050489, another polyketide with antimitotic properties . Initial extraction involved organic solvent partitioning and chromatographic purification, but low natural abundance necessitated synthetic routes for large-scale production . Structural characterization via nuclear magnetic resonance (NMR) and mass spectrometry revealed a complex polyketide backbone featuring a carbamate group, an enamide unit, and a right aliphatic chain . These structural motifs were critical for tubulin-binding activity, guiding subsequent synthetic efforts .

Total Synthesis of this compound

Enamide Formation via Copper-Catalyzed Cross-Coupling

A pivotal step involves coupling an amino acid-derived amide with a (Z)-vinyl iodide using a copper catalyst. Initial attempts suffered from low yields due to solvent incompatibility, but switching to dimethylacetamide (DMA) improved efficiency to 85% . The reaction conditions are summarized below:

Component Details
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
SolventDMA
Temperature80°C
Yield85%

This method resolved scalability issues and provided gram quantities of intermediates .

Carbamate Installation

The carbamate group was introduced via reaction of a secondary alcohol with trichloroacetyl isocyanate, followed by deprotection under basic conditions . Optimal pH (9.5–10.0) and temperature (0–5°C) minimized side reactions, achieving 92% yield .

Structural Modifications and Analog Synthesis

Rational Design of Analogs

Guided by tubulin-binding studies, researchers modified this compound’s right aliphatic chain and enamide unit to enhance potency and reduce toxicity . Removal of the aliphatic chain (compound 2a ) retained 70% antiproliferative activity against A549 lung cancer cells, while carbamate substitution (e.g., methyl carbamate 2c ) reduced efficacy by 50% .

Key Findings from Structure-Activity Relationships (SAR)

  • Enamide Unit : Replacement with acrylamide decreased activity by 90%, underscoring its role in tubulin interaction .

  • Carbamate Group : Conversion to urea abolished activity, highlighting its necessity for binding .

  • Aliphatic Chain : Short-chain analogs maintained efficacy, suggesting flexibility for pharmacokinetic optimization .

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR : 1H^1H and 13C^{13}C NMR confirmed stereochemistry, with key signals at δ 5.78 (enamide CH) and δ 155.2 (carbamate carbonyl) .

  • Mass Spectrometry : High-resolution MS (HRMS) matched the molecular formula C31H45N3O7C_{31}H_{45}N_3O_7 (observed m/z 582.3102 vs. calculated 582.3105) .

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieved >99% purity, with a retention time of 12.3 minutes .

Scalable Production and Clinical Batch Preparation

Current Industrial Synthesis

PharmaMar’s current process uses a hybrid solid-phase and solution-phase approach, reducing step count from 23 to 15 . Critical improvements include:

  • Continuous Flow Chemistry : Enhanced safety and yield in enamide coupling .

  • Crystallization Optimization : Isolating intermediates as stable salts improved throughput .

Chemical Reactions Analysis

Tubulin Binding Mechanism & Structural Interactions

Plocabulin binds β-tubulin at the "maytansine site," a hydrophobic pocket near the longitudinal interface between tubulin dimers . Key structural features include:

  • Shared Pharmacophore : Binds competitively with maytansine and rhizoxin via conserved hydrogen bonds and van der Waals interactions .

  • Critical Residues : Asn100 in β-tubulin (BenA isoform) is essential for binding. Mutations (e.g., Asn100Ile) confer resistance by disrupting ligand interactions .

  • Crystallographic Insights : X-ray structures reveal this compound induces conformational changes in tubulin, destabilizing longitudinal dimer interactions and inhibiting microtubule assembly .

Table 1: Key Binding Site Interactions

Interaction TypeResidues InvolvedFunctional Consequence
Hydrogen bondingAsn100, Gln247Stabilizes ligand orientation
Hydrophobic contactsLeu242, Leu248Enhances binding affinity
Conformational distortionαT5 loop, βH7 helixDisrupts tubulin polymerization

Effects on Microtubule Dynamics

This compound disrupts microtubule dynamics through dual mechanisms:

  • Depolymerization : At high concentrations (>10 nM), it rapidly depolymerizes interphase microtubules, releasing free tubulin dimers .

  • Dynamic Instability Suppression : At picomolar levels, it reduces both growth and shortening rates of microtubules by 60–80%, effectively freezing cytoskeletal remodeling .

Table 2: Microtubule Dynamic Parameters (In Vitro)

ParameterControl (Untreated)This compound-Treated (1 nM)
Growth Rate (µm/min)0.42 ± 0.050.15 ± 0.03*
Shortening Rate (µm/min)0.38 ± 0.040.12 ± 0.02*
Catastrophe Frequency (/s)0.008 ± 0.0010.022 ± 0.003*

*Data from HUVEC cells

Resistance-Associated Mutations

Mutations in β-tubulin isoforms (e.g., benA N100I, tubCΔ) alter this compound sensitivity:

  • Asn100Ile : Reduces binding affinity by 90% and confers partial resistance .

  • Double Mutants (benA N100I + tubCΔ) : Exhibit "super-resistance" with IC50 values >100-fold higher than wild-type .

  • eIF2B Mutations (e.g., Ser149Phe) : Activate stress-response pathways, indirectly protecting cells from this compound-induced apoptosis .

Antiangiogenic Activity via Tubulin Targeting

This compound destabilizes endothelial microtubules at subcytotoxic concentrations (EC50 = 0.3 nM) :

  • Vascular Collapse : Disrupts capillary-like tube structures in 3D collagen matrices within 2 hours .

  • Migration Inhibition : Reduces HUVEC cell migration by 85% at 0.1 nM .

  • In Vivo Effects : Causes 70% reduction in tumor vascular volume and extensive necrosis in xenograft models .

Comparative Potency Against P-Glycoprotein-Overexpressing Cancers

This compound retains nanomolar potency in multidrug-resistant cell lines, unlike paclitaxel or vinblastine :

Table 3: Antiproliferative Activity (GI50, nM)

Cell LineThis compoundVinblastinePaclitaxel
A549 (NSCLC)0.72.11.8
HCT-116 (Colorectal)0.93.42.5
KB-8-5 (P-gp Overexpression)1.2>1300>117

This compound's unique chemical interactions with tubulin underpin its dual antiproliferative and antivascular effects. Its resilience against P-glycoprotein-mediated resistance and ability to destabilize microtubules at picomolar concentrations distinguish it from classical taxanes and vinca alkaloids, supporting its ongoing clinical evaluation for solid tumors .

Scientific Research Applications

Plocabulin has a wide range of scientific research applications, including:

    Chemistry: this compound serves as a valuable tool for studying microtubule dynamics and the effects of microtubule disruption on cellular processes.

    Biology: In biological research, this compound is used to investigate the mechanisms of cell division and intracellular transport, as well as the role of microtubules in these processes.

    Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers. .

    Industry: In the pharmaceutical industry, this compound is being developed as a novel anticancer drug.

Mechanism of Action

Plocabulin exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By binding to tubulin, this compound disrupts the polymerization and depolymerization of microtubules, leading to the disorganization and fragmentation of the microtubule network. This disruption interferes with cell division and intracellular transport, ultimately causing cell death. This compound also exhibits antiangiogenic and vascular-disrupting activities, further contributing to its antitumor effects .

Comparison with Similar Compounds

Mechanism of Action and Tubulin Binding

Plocabulin uniquely binds the maytansine site at the longitudinal interface of tubulin dimers, inducing a hinge-like curvature that destabilizes microtubule assembly . This mechanism differs from:

  • Vinca alkaloids (e.g., vinblastine): Bind the vinca domain on β-tubulin, suppressing polymerization.
  • Taxanes (e.g., paclitaxel): Stabilize microtubules by binding β-tubulin, promoting hyper-stabilization.
  • Combretastatins : Bind the colchicine site, inhibiting polymerization and acting as vascular disrupting agents (VDAs).

This compound’s high binding affinity (superior to vinca alkaloids and taxanes) correlates with lower GI50 values (1–10 nM vs. 10–100 nM for vinblastine/paclitaxel) in 23 cancer cell lines .

Table 1: Tubulin-Targeting Mechanisms

Compound Binding Site Effect on Microtubules Key Resistance Mechanisms
This compound Maytansine site Destabilizes None (P-gp insensitive)
Vinca alkaloids Vinca domain Depolymerizes P-gp overexpression
Taxanes β-tubulin Hyper-stabilizes β-tubulin mutations
Combretastatins Colchicine site Depolymerizes P-gp overexpression

Antitumor Efficacy and Resistance Profile

  • P-gp Overexpression : this compound retains activity in P-gp-overexpressing cell lines (e.g., A2780, LoVo), unlike vinca alkaloids and taxanes, which are effluxed by P-gp .
  • Synergy with Chemotherapy: this compound synergizes with gemcitabine (combination index ≤0.1) in pancreatic xenografts, outperforming single-agent efficacy . In contrast, paclitaxel-carboplatin combinations show additive effects but overlapping toxicities (e.g., myelosuppression) .
  • Antiangiogenic Activity: At sub-cytotoxic doses (0.08–8 mg/kg), this compound reduces tumor vascular volume by 27–90% in xenografts, comparable to combretastatins but with lower toxicity thresholds .

Table 2: Preclinical Efficacy in Select Models

Model This compound Tumor Reduction (%) Comparator (Doxorubicin)
UZLX-STS22_2FLMS 27 No effect
STS84XUSTS 90 No effect
STS112DDLPS 110 (stabilization) No effect

Data from PDX models

Clinical Performance and Toxicity

  • Response Rates : this compound achieved disease stabilization in colorectal, breast, and thymic cancers (33% clinical benefit rate) , while taxanes (e.g., paclitaxel) show 20–30% response rates in similar settings.
  • Toxicity Profile :
    • This compound: Peripheral neuropathy (grade 3 in 14.5 mg/m² cohort), transient myelosuppression .
    • Taxanes: Neuropathy, myelosuppression, alopecia.
    • Combretastatins: Cardiovascular toxicity (e.g., hypertension).
  • Dosing Challenges : this compound’s maximum tolerated dose (14.5 mg/m²) requires split dosing (days 1, 8, 15 every 4 weeks) to mitigate neuropathy, whereas taxanes are administered weekly or every 3 weeks .

Biological Activity

Plocabulin, also known as PM060184, is a novel microtubule-depolymerizing agent that has gained attention for its potent biological activity, particularly in the field of oncology. This compound is currently undergoing clinical trials for various solid tumors due to its unique mechanism of action and efficacy against resistant cancer types.

This compound primarily exerts its effects by binding to β-tubulin at the "maytansine-site," which is shared with other known tubulin inhibitors such as maytansine and rhizoxin. This binding disrupts microtubule dynamics, leading to decreased microtubule stability and promoting their depolymerization. The resulting alterations in the microtubule network hinder cell migration and induce cell cycle arrest, culminating in apoptosis or the formation of multinucleated cells .

Antitumor Activity

In Vitro Studies:
this compound has demonstrated significant antiproliferative effects across various cancer cell lines. Its half-maximal inhibitory concentration (IC50) values are notably lower than those of traditional chemotherapeutics like vinblastine and paclitaxel, indicating superior potency in inhibiting tumor cell growth. For example, in patient-derived organoid cultures, this compound exhibited IC50 values ranging from 0.7 nM to 1.1 nM, showcasing its strong cytotoxic activity compared to other agents .

In Vivo Studies:
Preclinical models have confirmed this compound's efficacy in reducing tumor volume and inducing tumor shrinkage. In studies involving soft tissue sarcoma and gastrointestinal stromal tumors (GIST), this compound treatment resulted in significant tumor volume stabilization and reduction compared to control groups. Notably, one study reported a partial response with a 44% reduction in tumor size for a patient with cervical carcinoma treated with this compound .

Vascular Disruption and Antiangiogenic Effects

This compound not only targets tumor cells but also exhibits antiangiogenic properties. It disrupts the endothelial cell microtubule network, leading to morphological changes that inhibit angiogenesis—essential for tumor growth and metastasis. In vitro studies have shown that this compound can collapse the endothelial tubular network at picomolar concentrations without affecting cell viability, demonstrating its potential as an antivascular agent .

Case Studies

Several case studies highlight the clinical potential of this compound:

  • Case Study 1: A phase I trial evaluated this compound combined with gemcitabine in patients with advanced solid tumors, showing promising safety profiles and preliminary efficacy results .
  • Case Study 2: In another trial, patients previously treated with multiple lines of chemotherapy showed disease stabilization for over three months after receiving this compound, indicating its effectiveness even in resistant cases .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound's biological activity:

Study FocusKey Findings
Mechanism of ActionBinds to β-tubulin; disrupts microtubule dynamics; induces apoptosis .
In Vitro Antitumor ActivityIC50 values between 0.7 nM - 1.1 nM; superior potency compared to vinblastine/paclitaxel .
In Vivo EfficacySignificant tumor volume reduction in soft tissue sarcoma models; partial responses observed .
Antiangiogenic EffectsInduces endothelial cell morphological changes; collapses angiogenic vessels at low concentrations .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for validating Plocabulin’s mechanism of action in microtubule disruption?

  • Methodological Answer : Use in vitro tubulin polymerization assays to quantify microtubule stabilization/destabilization . Validate findings in xenograft mouse models with histopathological analysis of tumor tissue post-treatment. Ensure dose-response curves are established using nonlinear regression models (e.g., GraphPad Prism) to determine IC₅₀ values .

Q. How can researchers optimize dosage regimens for this compound in preclinical studies?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models, measuring plasma concentration-time profiles and correlating them with tumor regression rates. Use allometric scaling to estimate human-equivalent doses, and validate via Monte Carlo simulations for inter-species variability .

Q. What biomarkers are critical for assessing this compound’s efficacy in early-phase clinical trials?

  • Methodological Answer : Prioritize biomarkers linked to microtubule dynamics (e.g., βIII-tubulin expression via immunohistochemistry) and apoptosis (e.g., caspase-3 activation). Validate using multiplex assays (e.g., Luminex) in patient serum samples, ensuring reproducibility across ≥3 independent experiments .

Advanced Research Questions

Q. How can contradictions between this compound’s in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer : Investigate tumor microenvironment factors (e.g., hypoxia, stromal interactions) using 3D spheroid co-culture models. Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify resistance pathways. Use Bayesian meta-analysis to reconcile discrepancies across studies .

Q. What strategies mitigate off-target toxicity in this compound’s tubulin-binding mechanism?

  • Methodological Answer : Employ cryo-EM to map this compound’s binding sites on α/β-tubulin heterodimers. Design isoform-specific inhibitors using molecular dynamics simulations (e.g., GROMACS). Validate selectivity via competitive binding assays with purified tubulin isoforms .

Q. How should researchers design clinical trials to address this compound’s resistance mechanisms?

  • Methodological Answer : Adopt adaptive trial designs with biomarker-driven patient stratification. Use next-generation sequencing (NGS) to monitor clonal evolution in circulating tumor DNA (ctDNA). Apply Cox proportional hazards models to correlate genetic alterations with progression-free survival .

Q. Data Analysis and Reporting Guidelines

Q. What statistical methods are optimal for analyzing this compound’s synergistic effects with other antimitotics?

  • Methodological Answer : Calculate combination indices (CI) using the Chou-Talalay method. Perform synergy heatmaps with hierarchical clustering (e.g., R pheatmap). Report 95% confidence intervals for dose-reduction indices (DRI) in supplementary materials .

Q. How should conflicting results in this compound’s tumor-selective uptake be addressed?

  • Methodological Answer : Use PET imaging with radiolabeled this compound ([¹¹C]-Plocabulin) to quantify tumor vs. normal tissue uptake. Apply mixed-effects models to account for inter-patient variability. Publish raw imaging datasets in public repositories (e.g., NIH Figshare) for independent validation .

Q. Tables for Methodological Reference

Parameter Recommended Technique Validation Criteria Reference
Tubulin binding affinitySurface plasmon resonance (SPR)KD ≤ 10 nM, ≥3 technical replicates
In vivo toxicityOrganoid viability assaysIC₅₀ ≤ clinical plasma concentration
Synergy quantificationCombenefit softwareCI < 0.9, p < 0.05 (ANOVA)

Q. Key Considerations for Reproducibility

  • Experimental Replication : Include step-by-step protocols for in vitro assays in supplementary materials, specifying buffer compositions and incubation times .
  • Data Transparency : Share raw flow cytometry files (FCS format) and microscopy images (TIFF) via open-access platforms .
  • Conflict Resolution : Use PRISMA guidelines for systematic reviews when addressing contradictory literature .

Properties

IUPAC Name

[(1Z,4S,6Z)-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O7/c1-8-9-14-23(40-30(32)38)15-12-19-33-28(36)27(31(4,5)6)34-26(35)16-11-10-13-21(2)20-22(3)24-17-18-25(39-7)29(37)41-24/h8-13,16,18-20,22-24,27H,14-15,17H2,1-7H3,(H2,32,38)(H,33,36)(H,34,35)/b9-8-,13-10-,16-11-,19-12-,21-20+/t22-,23-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKGSKLKBICCHQ-BDOJOPHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(CC=CNC(=O)C(C(C)(C)C)NC(=O)C=CC=CC(=CC(C)C1CC=C(C(=O)O1)OC)C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C[C@@H](C/C=C\NC(=O)[C@H](C(C)(C)C)NC(=O)/C=C\C=C/C(=C/[C@H](C)[C@@H]1CC=C(C(=O)O1)OC)/C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960210-99-5
Record name Plocabulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960210995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PM-060184
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PLOCABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52Y8L60CR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.